molecular formula C9H9BrFNO B13051133 (S)-6-Bromo-8-fluorochroman-4-amine hcl

(S)-6-Bromo-8-fluorochroman-4-amine hcl

Cat. No.: B13051133
M. Wt: 246.08 g/mol
InChI Key: LRPQGUQEFLAKSY-QMMMGPOBSA-N
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Description

(S)-6-BROMO-8-FLUOROCHROMAN-4-AMINEHCL is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-BROMO-8-FLUOROCHROMAN-4-AMINEHCL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a chroman derivative, followed by the introduction of an amine group. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of (S)-6-BROMO-8-FLUOROCHROMAN-4-AMINEHCL may involve large-scale reactions using automated reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-6-BROMO-8-FLUOROCHROMAN-4-AMINEHCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-6-BROMO-8-FLUOROCHROMAN-4-AMINEHCL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

    Industry: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-BROMO-8-FLUOROCHROMAN-4-AMINEHCL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-BROMOCHROMAN-4-AMINEHCL
  • 8-FLUOROCHROMAN-4-AMINEHCL
  • 6,8-DIBROMOCHROMAN-4-AMINEHCL

Uniqueness

(S)-6-BROMO-8-FLUOROCHROMAN-4-AMINEHCL is unique due to the presence of both bromine and fluorine atoms at specific positions on the chroman ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4S)-6-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

LRPQGUQEFLAKSY-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2F)Br

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)Br

Origin of Product

United States

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